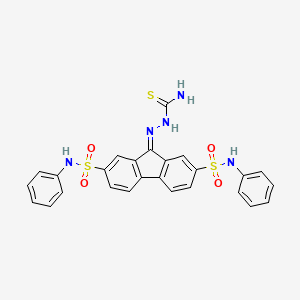
2-(2,7-bis(N-phenylsulfamoyl)-9H-fluoren-9-ylidene)hydrazinecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,7-bis(N-phenylsulfamoyl)-9H-fluoren-9-ylidene)hydrazinecarbothioamide is a complex organic compound featuring both fluorenylidene and hydrazinecarbothioamide groups. Its unique molecular structure endows it with interesting physicochemical properties that can be exploited in various fields such as chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,7-bis(N-phenylsulfamoyl)-9H-fluoren-9-ylidene)hydrazinecarbothioamide generally involves multi-step organic reactions starting from fluorene derivatives. A typical synthetic route includes:
Nitration: of fluorene to introduce nitro groups at positions 2 and 7.
Reduction: of nitro groups to amine groups.
Sulfonation: of the amine groups to form N-phenylsulfamoyl groups.
Formation of the fluorenylidene intermediate: by reacting with appropriate carbonyl compounds.
Introduction of hydrazinecarbothioamide: through a condensation reaction under controlled temperature and pH conditions.
Industrial Production Methods
For industrial scale production, these reactions are optimized for yield and purity, often employing catalysts and specific solvents to ensure efficiency. Key steps involve bulk nitration, reduction using hydrogen over catalysts like palladium, and careful pH control during condensation to achieve high yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,7-bis(N-phenylsulfamoyl)-9H-fluoren-9-ylidene)hydrazinecarbothioamide undergoes various types of reactions, including:
Oxidation: Can be oxidized to form sulfonylfluorene derivatives.
Reduction: The hydrazinecarbothioamide group can be reduced under mild conditions.
Substitution: Particularly in the N-phenylsulfamoyl groups, substitutions can occur under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, aryl halides in the presence of bases.
Major Products
Oxidation Products: Sulfone derivatives.
Reduction Products: Fluorenylidene hydrazinecarbothioamide derivatives.
Substitution Products: Substituted N-phenylsulfamoyl fluorene derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 2-(2,7-bis(N-phenylsulfamoyl)-9H-fluoren-9-ylidene)hydrazinecarbothioamide is utilized as an intermediate for synthesizing complex organic molecules and as a probe for studying reaction mechanisms.
Biology
It is used in biological research to explore its interactions with biomolecules and its potential as a biochemical probe due to its structural affinity with biological macromolecules.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic applications, including anti-cancer and anti-microbial activities, owing to its ability to interact with cellular pathways.
Industry
In industry, it serves as a precursor in the synthesis of advanced materials, including polymers and dyes, leveraging its unique electronic properties.
Mecanismo De Acción
The mechanism of action for 2-(2,7-bis(N-phenylsulfamoyl)-9H-fluoren-9-ylidene)hydrazinecarbothioamide involves:
Interaction with molecular targets: such as enzymes and receptors, modulating their activities.
Pathways: It can influence signal transduction pathways by altering the activity of key signaling molecules.
Binding to DNA/RNA: The fluorenylidene group can intercalate into DNA/RNA strands, affecting transcription and translation processes.
Comparación Con Compuestos Similares
Compared to other fluorenylidene compounds:
Unique Features: The presence of both N-phenylsulfamoyl and hydrazinecarbothioamide groups makes it structurally unique.
Similar Compounds: Fluorenylidene derivatives with different substituents, such as 9H-fluoren-9-ylidenehydrazine and its sulfonated analogs.
This compound stands out due to its multifunctionality and wide range of applications in various fields.
Propiedades
IUPAC Name |
[[2,7-bis(phenylsulfamoyl)fluoren-9-ylidene]amino]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N5O4S3/c27-26(36)29-28-25-23-15-19(37(32,33)30-17-7-3-1-4-8-17)11-13-21(23)22-14-12-20(16-24(22)25)38(34,35)31-18-9-5-2-6-10-18/h1-16,30-31H,(H3,27,29,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMIHGYJQXUCTAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)C4=C(C3=NNC(=S)N)C=C(C=C4)S(=O)(=O)NC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N5O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
563.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













